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  • Product: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
  • CAS: 1699607-79-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry In the landscape of drug discovery, the pursuit of novel molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic profiles is a constant endeavor. Saturated carbocycles, particularly cyclobutanes, have emerged as privileged scaffolds due to their inherent three-dimensionality.[1] Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring allows for precise spatial orientation of substituents, which can lead to improved interactions with biological targets.[2] Furthermore, the replacement of more metabolically labile groups with a cyclobutane moiety can significantly enhance a drug candidate's pharmacokinetic properties.[1]

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride presents itself as a valuable building block for incorporating this advantageous scaffold into new chemical entities. The cis stereochemistry of the methoxymethyl and amine groups provides a defined vector for molecular elaboration, while the hydrochloride salt form ensures improved solubility and stability, facilitating its use in a variety of synthetic transformations.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is essential for its effective application.

PropertyValueSource
CAS Number 1408074-54-3[3][4]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
IUPAC Name cis-3-Methoxycyclobutan-1-amine hydrochloride[5]
Synonyms cis-3-Methoxycyclobutanamine HCl, Cis-3-Methoxy-cyclobutylamine HCl[6]
Physical Form Powder[3]
Storage Room temperature[3]
Structural Characterization: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and confirmation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. While specific spectra for this compound are not publicly available, a detailed analysis of related structures allows for the prediction of key spectral features.[7]

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the defined cis stereochemistry. Key resonances would include:

  • A singlet for the methoxy group protons (-OCH₃).

  • Multiplets for the cyclobutane ring protons, with distinct chemical shifts and coupling constants for the axial and equatorial protons.

  • A multiplet for the proton attached to the carbon bearing the amine group.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide further confirmation of the structure, with distinct signals for:

  • The carbon of the methoxy group.

  • The carbons of the cyclobutane ring, with their chemical shifts influenced by the substituents.

  • The carbon atom attached to the nitrogen of the amine.

It is crucial for researchers to perform full 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the cis stereochemistry.[8]

Proposed Synthetic Strategy

While a specific, detailed synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not available in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted cyclobutane derivatives.[7][9] The following proposed multi-step synthesis starts from a commercially available cyclobutanone derivative.

Synthetic Pathway A 3-Oxocyclobutane-1-carbonitrile B cis-3-Hydroxycyclobutane-1-carbonitrile A->B Reduction (e.g., NaBH₄) C cis-3-(Methoxymethyl)cyclobutane-1-carbonitrile B->C Williamson Ether Synthesis (e.g., NaH, CH₃I) D cis-3-(Methoxymethyl)cyclobutan-1-amine C->D Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) E cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride D->E Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic pathway for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical sequence based on analogous chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Reduction of 3-Oxocyclobutane-1-carbonitrile to cis-3-Hydroxycyclobutane-1-carbonitrile

  • Dissolve 3-oxocyclobutane-1-carbonitrile in a suitable solvent such as methanol or ethanol at 0 °C.

  • Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), in portions. The use of a stereoselective reducing agent may be necessary to favor the formation of the cis isomer.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of an acid (e.g., 1M HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis to yield cis-3-(Methoxymethyl)cyclobutane-1-carbonitrile

  • Dissolve cis-3-hydroxycyclobutane-1-carbonitrile in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Add methyl iodide (CH₃I) or another methylating agent and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, quench the reaction carefully with water at 0 °C.

  • Extract the product, dry the organic phase, and concentrate in vacuo.

  • Purify the product by column chromatography.

Step 3: Reduction of the Nitrile to cis-3-(Methoxymethyl)cyclobutan-1-amine

  • In a flame-dried flask under an inert atmosphere, dissolve cis-3-(methoxymethyl)cyclobutane-1-carbonitrile in anhydrous THF.

  • Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude cis-3-(methoxymethyl)cyclobutan-1-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution at 0 °C until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.[5]

Applications in Drug Discovery and Medicinal Chemistry

The unique three-dimensional structure of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride makes it an attractive building block for the synthesis of novel drug candidates. The primary amine serves as a versatile handle for the introduction of a wide range of functionalities through reactions such as amide bond formation, reductive amination, and sulfonamide synthesis.

Applications A cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride B Amide Derivatives A->B Acylation C Sulfonamide Derivatives A->C Sulfonylation D Substituted Amines (via Reductive Amination) A->D Reaction with Aldehydes/Ketones E Novel Drug Candidates B->E C->E D->E

Caption: Synthetic utility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in the generation of diverse chemical entities.

While specific examples of drug candidates synthesized from this particular building block are not prominent in publicly accessible literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary drug discovery programs. The strategic incorporation of this scaffold can be envisioned in the development of inhibitors for enzymes with well-defined binding pockets, or as ligands for receptors where specific spatial arrangements are crucial for activity.

Conclusion and Future Perspectives

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a promising and versatile building block for the design and synthesis of next-generation therapeutics. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat aromatic scaffolds in the quest for improved potency, selectivity, and pharmacokinetic profiles. While the publicly available information on its specific synthesis and applications remains limited, the foundational principles of cyclobutane chemistry provide a clear path for its utilization. As the demand for novel chemical matter in drug discovery continues to grow, the importance of such unique and strategically designed building blocks is set to increase, paving the way for the development of innovative medicines.

References

A comprehensive list of references is not possible due to the limited publicly available literature on the specific synthesis and applications of this compound. The information presented is synthesized from general principles of organic chemistry and data from chemical suppliers and reviews on related compounds.

  • Howei. CAS 1068160-25-7 | cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride,97%. Available at: [Link]

  • NextSDS. 3-(methoxymethyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • J&K Scientific LLC. cis-3-Methoxycyclobutanamine hydrochloride | 1408074-54-3. Available at: [Link]

  • Hamilton, D. J., et al. (2023). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, e202300336.
  • Grygorenko, O. O., et al. (2021). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 27(49), 12538-12549.
  • Wessig, P., & Müller, F. (2005). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. Magnetic Resonance in Chemistry, 43(6), 497-503.
  • Chen, Y., et al. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 143(31), 12056–12062.
  • Demchuk, O. P., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 29(1), e202202636.
  • Reich, H. J. (2020). 1H NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Available at: [Link]

  • van der Velden, J. L. J., et al. (2021).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Grygorenko, O. O., et al. (2021). Synthesis and physicochemical characterization of all possible cis- and trans-1,3-disubstituted cyclobutane-derived amines and carboxylic acids bearing mono-, di- and trifluoromethyl groups at the C-3 position is disclosed. Chemistry – A European Journal, 27(49), 12538-12549.
  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681.
  • NextSDS. 3-(methoxymethyl)cyclobutan-1-amine — Chemical Substance Information. Available at: [Link]

  • Howei. CAS 1068160-25-7 | cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride,97%. Available at: [Link]

  • Li, C., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science, 14(21), 5736-5743.

  • Garcı́a-Roncero, V., et al. (2021). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 26(16), 4945.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block in contemporary drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block in contemporary drug discovery. The cyclobutane motif is increasingly recognized for its ability to confer advantageous physicochemical properties to bioactive molecules, such as improved potency, selectivity, and pharmacokinetic profiles, by introducing three-dimensional character.[1][2][3] This guide, intended for researchers, medicinal chemists, and professionals in drug development, delineates a detailed, step-by-step synthesis, explains the rationale behind key experimental choices, and offers insights into the stereochemical control necessary to achieve the desired cis-isomer. The synthesis leverages established chemical transformations, ensuring a robust and reproducible protocol.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

Historically underrepresented in medicinal chemistry, the cyclobutane ring is now a sought-after scaffold.[1][4] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can effectively probe the binding pockets of biological targets.[2] This contrasts with more flexible aliphatic chains or larger cycloalkanes, providing a strategy to reduce the entropic penalty upon binding and potentially enhance ligand efficiency.[4] The target molecule, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7), is a prime example of a bifunctional building block that can be readily incorporated into more complex molecular architectures.[5][6] The presence of a primary amine and a methoxymethyl group at the 1 and 3 positions of the cyclobutane ring, with a defined cis stereochemistry, offers precise vectors for molecular elaboration.

Strategic Approach to the Synthesis

The synthesis of substituted cyclobutanes can be challenging due to ring strain and the potential for multiple stereoisomers.[1][7] Common strategies include [2+2] cycloadditions, functionalization of pre-existing cyclobutane cores, and ring-closing reactions.[7][8][9] For the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a strategy commencing from a commercially available, functionalized cyclobutane precursor is often the most efficient. This approach allows for greater control over the stereochemistry and avoids the complexities of de novo ring construction.

Our proposed pathway begins with 3-oxocyclobutane-1-carboxylic acid, a readily available starting material. The synthesis will proceed through a series of key transformations: protection of the carboxylic acid, reduction of the ketone, introduction of the methoxymethyl group, conversion of the protected carboxyl group to an amine, and final salt formation.

The Synthetic Pathway: A Detailed Protocol

The proposed multi-step synthesis is outlined below. Each step is accompanied by a detailed experimental protocol and a discussion of the underlying chemical principles.

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid

Rationale: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This prevents its interference in the subsequent reduction of the ketone and facilitates purification of the intermediate product. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and effective method for this transformation.

Experimental Protocol:

  • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutane-1-carboxylate.

Step 2: Stereoselective Reduction of the Ketone

Rationale: The reduction of the ketone in methyl 3-oxocyclobutane-1-carboxylate is a critical step that establishes the stereochemistry of the final product. To achieve the desired cis-isomer, a bulky reducing agent is employed. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is a mild and selective reducing agent that can exhibit diastereoselectivity based on steric hindrance. The hydride will preferentially attack from the less hindered face of the cyclobutanone ring, leading to the formation of the cis-hydroxy ester.

Experimental Protocol:

  • Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM) (0.2 M).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield cis-methyl 3-hydroxycyclobutane-1-carboxylate.

Step 3: Williamson Ether Synthesis to Introduce the Methoxymethyl Group

Rationale: With the hydroxyl group in the correct cis orientation, the methoxymethyl ether can be formed via a Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This is then reacted with a suitable methylating agent, like methyl iodide.

Experimental Protocol:

  • To a solution of cis-methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain cis-methyl 3-(methoxymethyl)cyclobutane-1-carboxylate.

Step 4: Hydrolysis of the Ester

Rationale: Before converting the carboxylate functionality to the amine, the methyl ester must be hydrolyzed back to the carboxylic acid. This is typically achieved under basic conditions using a hydroxide salt, such as lithium hydroxide, in a mixture of water and a miscible organic solvent.

Experimental Protocol:

  • Dissolve cis-methyl 3-(methoxymethyl)cyclobutane-1-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield cis-3-(methoxymethyl)cyclobutane-1-carboxylic acid.

Step 5: Curtius Rearrangement to Form the Amine

Rationale: The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom. The carboxylic acid is first converted to an acyl azide, typically via the use of diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which can then be trapped with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine. The Boc protecting group can then be easily removed under acidic conditions.

Experimental Protocol:

  • To a solution of cis-3-(methoxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene (0.3 M), add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • Add tert-butanol (2.0 eq) and continue to stir at the same temperature for an additional 12 hours.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate.

Step 6: Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is readily achieved by treating the Boc-protected amine with a strong acid, such as hydrochloric acid, in an organic solvent.

Experimental Protocol:

  • Dissolve tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (excess).

  • Stir the mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride as a white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Synthesis_Pathway Start 3-Oxocyclobutane-1-carboxylic Acid Intermediate1 Methyl 3-oxocyclobutane-1-carboxylate Start->Intermediate1 MeOH, H₂SO₄ Intermediate2 cis-Methyl 3-hydroxycyclobutane-1-carboxylate Intermediate1->Intermediate2 NaBH(OAc)₃ Intermediate3 cis-Methyl 3-(methoxymethyl)cyclobutane-1-carboxylate Intermediate2->Intermediate3 1. NaH 2. MeI Intermediate4 cis-3-(Methoxymethyl)cyclobutane-1-carboxylic Acid Intermediate3->Intermediate4 LiOH Intermediate5 tert-Butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate Intermediate4->Intermediate5 1. DPPA, Et₃N 2. t-BuOH End cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride Intermediate5->End HCl in Dioxane

Caption: Synthetic route to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Summary of Key Data

StepProduct NameExpected Yield (%)Purity (%)Key Analytical Techniques
1Methyl 3-oxocyclobutane-1-carboxylate85-95>95¹H NMR, ¹³C NMR, IR
2cis-Methyl 3-hydroxycyclobutane-1-carboxylate70-85>98 (cis)¹H NMR, ¹³C NMR, GC-MS
3cis-Methyl 3-(methoxymethyl)cyclobutane-1-carboxylate80-90>97¹H NMR, ¹³C NMR, LC-MS
4cis-3-(Methoxymethyl)cyclobutane-1-carboxylic Acid90-98>98¹H NMR, ¹³C NMR, IR
5tert-Butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate75-85>97¹H NMR, ¹³C NMR, LC-MS
6cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride>95>99¹H NMR, ¹³C NMR, Elemental Analysis

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. By leveraging well-established reactions and a commercially available starting material, this protocol provides a practical solution for obtaining this valuable building block for drug discovery and medicinal chemistry applications. The strategic use of a stereoselective reduction and a robust amine formation reaction ensures high purity and yield of the target compound. This guide serves as a foundational resource for scientists and researchers looking to incorporate this and similar three-dimensional fragments into their molecular designs.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Bara, T., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. [Link]

  • Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • J&K Scientific LLC. (n.d.). cis-3-Methoxycyclobutanamine hydrochloride. J&K Scientific LLC. [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • NextSDS. (n.d.). 3-(methoxymethyl)cyclobutan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • ResearchGate. (n.d.). Synthesis of amine hydrochloride cis‐41⋅HCl. ResearchGate. [Link]

  • Organic Communications. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Organic Communications. [Link]

  • Radboud Repository. (2025). HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. [Link]

  • Myasnyanko, I. N., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Wang, Y., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. PMC. [Link]

  • PubMed. (2003). Synthesis and evaluation of isatins and thiosemicarbazone derivatives against cruzain, falcipain-2 and rhodesain. PubMed. [Link]

  • Johnson, G. I., & Sarpong, R. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]

  • PubMed. (n.d.). Synthesis of a Trans-Hydrindane Nuclear Analog of 11-desoxy-dihydro-prostaglandin E1. PubMed. [Link]

  • MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

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Sources

Foundational

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride discovery and origin

The Strategic Role of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Modern Drug Discovery: Synthesis, Origin, and Mcl-1 Inhibitor Applications Executive Summary In contemporary medicinal chemistry, the shift a...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Modern Drug Discovery: Synthesis, Origin, and Mcl-1 Inhibitor Applications

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds has revolutionized drug discovery. Among these architectural innovations, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7) has emerged as a highly sought-after building block[1]. This cyclic amine serves as a critical structural motif in the synthesis of advanced therapeutics, most notably in the development of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors for oncology[2].

As a Senior Application Scientist, I have structured this guide to dissect the origin, rational design, and precise synthetic methodologies required to harness this compound. By understanding the causality behind its stereochemistry and the self-validating protocols used in its manufacture, researchers can effectively integrate this moiety into complex drug scaffolds.

Rational Design and Origin in Medicinal Chemistry

The discovery and utilization of cis-3-(methoxymethyl)cyclobutan-1-amine are rooted in the "Magic Cyclobutyl" effect. Drug developers frequently replace phenyl rings or gem-dimethyl groups with cyclobutane rings to reduce lipophilicity (LogP), enhance aqueous solubility, and mitigate Cytochrome P450 (CYP450) metabolic liabilities.

Why this specific structure?

  • Conformational Restriction: The cyclobutane ring restricts the rotational degrees of freedom, locking the attached functional groups into a predictable spatial vector.

  • The Methoxymethyl Motif: The –CH2OCH3 group provides a delicate balance of lipophilic bulk and a hydrogen-bond acceptor (the ether oxygen).

  • Stereochemical Imperative: The cis configuration is non-negotiable for many target bindings. It ensures that the amine (the attachment point to the main drug scaffold) and the methoxymethyl group are oriented on the same face of the ring. In the context of Mcl-1 inhibitors, this precise geometry allows the methoxymethyl group to project deeply into the hydrophobic BH3-binding groove of the target protein, maximizing binding affinity[2].

Quantitative Physicochemical Profile

To standardize the handling and application of this building block, its core physicochemical properties are summarized below. The hydrochloride salt form is universally preferred due to its enhanced bench stability and aqueous solubility compared to the volatile free base[1].

Table 1: Physicochemical Properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

PropertyValue / Specification
CAS Number 1068160-25-7[3]
Molecular Formula C6H14ClNO[4]
Molecular Weight 151.63 g/mol [4]
Typical Purity ≥95% (NMR/LCMS validated)[3]
Physical Appearance Off-white to white solid[5]
Stereochemistry cis (Amine and ether on the same face)
Storage Conditions Room temperature, desiccated[5]

Experimental Methodology: Step-by-Step Synthesis

Achieving high diastereomeric excess (d.e.) of the cis isomer requires strict kinetic control during the synthetic workflow. The following protocol outlines a self-validating system for synthesizing the compound from 3-oxocyclobutanecarboxylic acid.

Protocol: Stereoselective Synthesis

Step 1: Acetal Protection and Reduction

  • Action: React 3-oxocyclobutanecarboxylic acid with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene to form the ketal. Reduce the carboxylic acid to a primary alcohol using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C.

  • Causality: The ketone must be protected to prevent premature reduction. LiAlH4 is selected over milder hydrides to ensure rapid, complete conversion of the sterically hindered cyclobutane acid.

Step 2: Etherification and Deprotection

  • Action: Treat the resulting alcohol with Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF at 0°C to form the methoxymethyl ether. Deprotect the ketal using Pyridinium p-toluenesulfonate (PPTS) in an acetone/water mixture to yield 3-(methoxymethyl)cyclobutan-1-one.

  • Causality: NaH irreversibly deprotonates the alcohol, driving the SN2 alkylation with MeI to completion. Mild acidic deprotection prevents ether cleavage.

Step 3: Stereoselective Reductive Amination

  • Action: React the ketone with benzylamine and Titanium(IV) isopropoxide (Ti(OiPr)4) to form the imine. Cool to -78°C and reduce using Sodium Triacetoxyborohydride (NaBH(OAc)3).

  • Causality: This is the critical stereodefining step. The bulky hydride source (NaBH(OAc)3) attacks the imine carbon from the less sterically hindered face of the cyclobutane ring (the face opposite to the methoxymethyl group). This kinetic trajectory forces the resulting amine group to the same face as the methoxymethyl group, heavily favoring the cis isomer.

Step 4: Deprotection and Salt Formation

  • Action: Perform catalytic hydrogenation (Pd/C, H2 gas, 50 psi) in methanol to cleave the benzyl protecting group. Filter through Celite. Dissolve the crude free amine in diethyl ether and introduce anhydrous HCl gas to precipitate the hydrochloride salt.

  • Causality: Isolation as the HCl salt prevents compound degradation and volatilization, yielding a stable, handleable solid[1].

In-Process Quality Control (IPQC) & Self-Validation

To validate the system, an aliquot of the product from Step 3 must be analyzed via 1H-NMR. The cis and trans isomers exhibit distinct chemical shifts for the cyclobutane ring protons due to anisotropic shielding. A cis:trans ratio of >9:1 validates the stereoselectivity of the hydride reduction. Final purity is confirmed via LCMS (ESI+ m/z calcd for C6H14NO [M-Cl]+: 116.1; found: 116.1)[2].

Synthetic Workflow of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Application: Targeting the Mcl-1 Apoptotic Pathway

The most prominent application of cis-3-(methoxymethyl)cyclobutan-1-amine is in the synthesis of inhibitors targeting Myeloid Cell Leukemia 1 (Mcl-1)[2]. Mcl-1 is a potent anti-apoptotic protein belonging to the Bcl-2 family. In many human cancers, Mcl-1 is overexpressed, acting as a survival mechanism that sequesters pro-apoptotic proteins (such as Bax, Bak, and Bim), thereby preventing cancer cell death.

When the cis-amine building block is conjugated to the core scaffold of an Mcl-1 inhibitor, it acts as a highly specific "key" that fits into the BH3-binding groove of the Mcl-1 protein. By occupying this groove, the inhibitor competitively displaces the pro-apoptotic proteins. Once liberated, Bax and Bak oligomerize at the mitochondrial membrane, triggering Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and ultimate cancer cell apoptosis[2].

Mechanism of Action: Mcl-1 Inhibition Pathway utilizing cis-cyclobutane derivatives.

References

  • Google Patents. "WO2019222112A1 - Mcl-1 inhibitors". Google Patents.

Sources

Exploratory

A Senior Application Scientist's Guide to the Purity and Characterization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Introduction: The Significance of a Well-Characterized Intermediate cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No. 1068160-25-7) is a substituted cyclobutane derivative increasingly utilized in drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Well-Characterized Intermediate

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No. 1068160-25-7) is a substituted cyclobutane derivative increasingly utilized in drug discovery.[1][2][3][4] The rigid, three-dimensional nature of the cyclobutane scaffold offers medicinal chemists a valuable tool for exploring new chemical space and improving pharmacologically relevant properties compared to traditional planar systems.[1]

As with any component in a pharmaceutical synthesis pipeline, the purity of this intermediate is non-negotiable. Undetected impurities, whether they are isomers, unreacted starting materials, byproducts, or residual solvents, can have profound consequences, including:

  • Altering the safety and toxicity profile of the final API.

  • Reducing the efficacy of the drug substance.

  • Affecting the stability and shelf-life of the product.[5]

  • Complicating regulatory submissions.

This guide, therefore, presents an integrated analytical strategy to provide a high-confidence assessment of this molecule's quality attributes.

Foundational Characterization: Confirming Identity and Structure

Before assessing purity, it is essential to unequivocally confirm the chemical identity and structure of the material. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, both ¹H and ¹³C NMR are required.

  • ¹H NMR: This technique provides information on the number of different types of protons, their connectivity, and their stereochemical relationships. In the cis isomer, specific coupling patterns and nuclear Overhauser effects (NOE) between protons on the cyclobutane ring can confirm the relative stereochemistry.[6] The spectrum is expected to show distinct signals for the methoxymethyl group (CH₃-O-CH₂-), the cyclobutane ring protons, and the amine proton.

  • ¹³C NMR: This analysis reveals the number of unique carbon environments in the molecule.[7] For this compound, distinct signals are expected for the methyl carbon, the methylene carbon of the methoxymethyl group, the carbon bearing the amine, the carbon bearing the methoxymethyl group, and the remaining two equivalent carbons of the cyclobutane ring.

Insight: The puckered, non-planar nature of the cyclobutane ring can lead to complex second-order coupling effects in the ¹H NMR spectrum.[3][8] 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals, respectively.[9]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Ion: The analysis should target the protonated free base, [C₆H₁₃NO + H]⁺.

  • Expected m/z: 116.1075 (monoisotopic mass).

  • Rationale: ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, minimizing fragmentation and clearly showing the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Broad absorptions in the 2800-3200 cm⁻¹ range, characteristic of an amine salt.

  • C-H stretching: Absorptions just below 3000 cm⁻¹.

  • C-O stretching: A strong absorption in the 1050-1150 cm⁻¹ region for the ether linkage.

A Multi-Pronged Approach to Purity Assessment

No single technique can fully define the purity of a compound. A robust assessment requires an orthogonal approach, where different methods based on different chemical principles are used to analyze for various potential impurities.[10]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for understanding and determining the solubility profile of cis-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility profile of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7). In the absence of extensive published solubility data for this specific compound, this document emphasizes the fundamental principles and robust experimental methodologies required to generate a comprehensive and reliable solubility profile. The insights and protocols herein are designed to empower researchers in drug discovery and development to make informed decisions regarding formulation, candidate selection, and further studies.

Introduction: The Critical Role of Solubility in Drug Development

A thorough understanding of a compound's solubility is a cornerstone of successful drug development. Aqueous solubility directly impacts a drug's bioavailability, manufacturability, and the feasibility of various dosage forms. For amine hydrochlorides such as cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, the hydrochloride salt form is often utilized to enhance aqueous solubility compared to the free base. However, this solubility is intrinsically linked to the pH of the medium, a factor that must be meticulously characterized.

This guide will delve into the theoretical underpinnings of solubility for ionizable compounds and provide detailed, field-proven protocols for its empirical determination. We will explore both thermodynamic and kinetic solubility, providing a holistic view of the compound's behavior in aqueous and relevant organic solvent systems.

Physicochemical Properties: The Foundation of Solubility

Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride that govern its solubility. While experimental data is sparse, these parameters can be predicted using computational tools, providing a valuable starting point for experimental design.

PropertyPredicted/Known ValueSignificance for Solubility
Molecular Formula C₆H₁₄ClNO[1]Provides the basis for calculating molecular weight.
Molecular Weight 151.64 g/mol [1]Influences the molar concentration in solution.
pKa (of the conjugate acid) Prediction recommendedThe pKa of the cyclobutylammonium ion is critical for determining the pH range over which the compound is ionized. As an amine hydrochloride, the compound will be predominantly in its ionized, more soluble form at pH values below its pKa.
logP (Octanol-Water Partition Coefficient) Prediction recommendedIndicates the lipophilicity of the free base. A higher logP suggests lower aqueous solubility and higher solubility in non-polar organic solvents.
Crystal Lattice Energy UnknownThe energy required to break the crystal lattice of the solid salt directly impacts its solubility. This is a difficult parameter to predict and is best investigated through solid-state characterization techniques.

Rationale for Property Selection: The interplay between a compound's ionization state (governed by pKa and pH) and its lipophilicity (indicated by logP) is the primary determinant of its aqueous solubility profile. The crystal lattice energy represents the energy barrier that must be overcome by the solvent for dissolution to occur.

Theoretical Framework: pH-Dependent Solubility of an Amine Hydrochloride

The solubility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is intrinsically pH-dependent. The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship.

The dissolution of the hydrochloride salt in an aqueous medium can be visualized as follows:

G Solid R-NH3+Cl- (solid) Dissolved R-NH3+ (aq) + Cl- (aq) Solid->Dissolved Dissolution (Ks) FreeBase R-NH2 (aq) + H+ (aq) Dissolved->FreeBase Acid Dissociation (Ka)

Caption: Dissolution and acid-base equilibrium of an amine hydrochloride.

The total solubility (S_total) is the sum of the concentrations of the ionized ([R-NH₃⁺]) and non-ionized ([R-NH₂]) forms. At pH values significantly below the pKa of the amine, the ionized form predominates, leading to higher aqueous solubility. As the pH approaches and surpasses the pKa, the concentration of the less soluble free base increases, potentially leading to precipitation.

Experimental Determination of the Solubility Profile

A comprehensive solubility profile requires the execution of several key experiments. The following protocols are designed to be self-validating and provide a robust understanding of the compound's behavior.

Determination of pKa by Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[2][3][4][5][6] This is a critical first step, as the pKa value informs the design of all subsequent pH-dependent solubility studies.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in deionized water to create a solution of a known concentration (e.g., 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for gentle agitation.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The first and second derivatives of the titration curve can be used to accurately identify the equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Prepare Analyte Solution Prep2 Calibrate pH Meter Prep1->Prep2 Titr1 Add Titrant Incrementally Prep2->Titr1 Titr2 Record pH Titr1->Titr2 Ana1 Plot Titration Curve Titr2->Ana1 Ana2 Determine Equivalence Point Ana1->Ana2 Ana3 Calculate pKa Ana2->Ana3 G Start Add Excess Compound to Buffer Equilibrate Shake/Agitate at Constant Temperature (24-48h) Start->Equilibrate Separate Filter Supernatant Equilibrate->Separate Quantify Analyze Filtrate by HPLC/LC-MS Separate->Quantify AnalyzeSolid Analyze Residual Solid (XRPD) Separate->AnalyzeSolid End Determine Equilibrium Solubility Quantify->End

Sources

Protocols & Analytical Methods

Method

Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif is a key structural component in modern medicinal chemistry, prized for its ability to confer unique three-dimensional confor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a key structural component in modern medicinal chemistry, prized for its ability to confer unique three-dimensional conformations and serve as a bioisostere for other functional groups.[1] This document provides a detailed experimental protocol for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block for drug discovery. The described synthetic route is designed to be robust and scalable, offering a practical guide for researchers in the field. The protocol emphasizes stereochemical control to achieve the desired cis configuration, a critical aspect for optimizing ligand-receptor interactions.[2]

Introduction

Cyclobutane derivatives are increasingly incorporated into pharmaceutical candidates due to their unique structural and conformational properties.[3][4] The rigid, puckered nature of the cyclobutane ring provides a defined spatial arrangement for substituents, which can lead to improved metabolic stability and binding affinity.[1] The cis-1,3-disubstituted pattern is particularly significant in the design of novel therapeutics. This application note details a multi-step synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a versatile intermediate for the development of new chemical entities. The synthesis leverages a diastereoselective reduction to establish the cis stereochemistry, followed by functional group manipulations to arrive at the target compound.

Synthetic Strategy Overview

The proposed synthesis commences with a Knoevenagel condensation to form a cyclobutylidene Meldrum's acid derivative. A subsequent diastereoselective reduction using sodium borohydride establishes the cis-1,3-disubstituted cyclobutane core.[2] The resulting carboxylic acid is then reduced to the corresponding alcohol, which is subsequently methylated. Finally, a Curtius rearrangement followed by deprotection and salt formation yields the target amine hydrochloride.

Synthetic Workflow A 3-Oxocyclobutane-1-carboxylic acid B Cyclobutylidene Meldrum's acid derivative A->B Knoevenagel condensation C cis-3-Carboxycyclobutane-1-carboxylic acid derivative B->C Diastereoselective reduction D cis-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C->D Reduction E cis-3-(Methoxymethyl)cyclobutane-1-carboxylic acid D->E Methylation F cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride E->F Curtius Rearrangement, Deprotection & Salt Formation

Caption: Overall synthetic workflow for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
3-Oxocyclobutane-1-carboxylic acidCommercially available≥95%
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)Commercially available≥98%
PiperidineCommercially available≥99%
Acetic Acid, GlacialCommercially available≥99.7%
Sodium borohydride (NaBH₄)Commercially available≥98%
Tetrahydrofuran (THF), anhydrousCommercially available≥99.9%
Lithium aluminum hydride (LiAlH₄)Commercially available1 M in THF
Sodium hydride (NaH)Commercially available60% dispersion in mineral oil
Methyl iodide (CH₃I)Commercially available≥99%
Diphenylphosphoryl azide (DPPA)Commercially available≥97%
tert-ButanolCommercially available≥99.5%
TriethylamineCommercially available≥99.5%
Dichloromethane (DCM), anhydrousCommercially available≥99.8%
Hydrochloric acid (HCl)Commercially available4 M in 1,4-dioxane
Ethyl acetate (EtOAc)Commercially availableACS grade
Diethyl etherCommercially availableACS grade
Magnesium sulfate (MgSO₄), anhydrousCommercially availableLaboratory grade
Sodium bicarbonate (NaHCO₃), saturated solutionPrepared in-house-
BrinePrepared in-house-
Step 1: Synthesis of 5-(3-carboxycyclobutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This step involves a Knoevenagel condensation between 3-oxocyclobutane-1-carboxylic acid and Meldrum's acid.[2]

  • To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and Meldrum's acid (1.05 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the cyclobutylidene Meldrum's acid derivative.

Step 2: Diastereoselective Reduction to cis-3-carboxycyclobutane-1-carboxylic acid derivative

This step establishes the crucial cis stereochemistry through a diastereoselective reduction.[2]

  • Suspend the cyclobutylidene Meldrum's acid derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 20 mL/g) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,3-disubstituted cyclobutane derivative.

Step 3: Reduction to cis-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid

The dicarboxylic acid derivative is reduced to the corresponding diol, which is then selectively protected or carried forward. For this protocol, we will assume a subsequent selective esterification is possible, or proceed with protection/deprotection steps if necessary. A more direct approach involves the reduction of the corresponding diester. For simplicity, we will describe the reduction of the carboxylic acid.

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C, add a solution of the crude cis-3-carboxycyclobutane-1-carboxylic acid derivative (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol. The carboxylic acid at the 1-position can be selectively protected as an ester prior to this reduction to yield the target mono-alcohol directly after deprotection.

Step 4: Methylation to cis-3-(Methoxymethyl)cyclobutane-1-carboxylic acid derivative

The primary alcohol is converted to a methyl ether.

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add a solution of the cis-3-(hydroxymethyl)cyclobutane derivative (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 5: Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

A Curtius rearrangement is employed to convert the carboxylic acid to the amine.

  • To a stirred solution of the cis-3-(methoxymethyl)cyclobutane-1-carboxylic acid derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature.

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Add tert-butanol (3.0 eq) and continue heating at 80 °C for 16 hours to form the Boc-protected amine.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude Boc-protected amine by column chromatography on silica gel.

  • Dissolve the purified Boc-protected amine in a minimal amount of dichloromethane.

  • Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride as a white solid.

Data Summary

StepIntermediate/ProductStarting Material (eq)Reagents (eq)SolventYield (%)Analytical Method
15-(3-carboxycyclobutylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione1.0Meldrum's acid (1.05), Piperidine (0.1), Acetic Acid (0.1)Dichloromethane85-95¹H NMR, LC-MS
2cis-3-carboxycyclobutane-1-carboxylic acid derivative1.0NaBH₄ (2.0)THF/Water (4:1)70-85¹H NMR, LC-MS
3cis-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid1.0LiAlH₄ (3.0)THF60-75¹H NMR, LC-MS
4cis-3-(Methoxymethyl)cyclobutane-1-carboxylic acid derivative1.0NaH (1.2), CH₃I (1.5)THF75-90¹H NMR, LC-MS
5cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride1.0DPPA (1.1), tert-Butanol (3.0), HCl in dioxane (excess)Toluene, DCM65-80¹H NMR, ¹³C NMR, Elemental Analysis

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. The described methodology offers a reliable route to this valuable building block, with a key focus on achieving the desired cis stereochemistry. The protocol is intended to be a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space incorporating the cyclobutane scaffold.

References

  • BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Disubstituted Cyclobutane Moieties.
  • American Chemical Society. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonist. [Link]

  • PMC. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the total synthesis of cyclobutane-containing natural products. [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

Sources

Application

Applications of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Organic Synthesis: A Guide for Discovery Chemistry

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, there is a strategic shift away from "flat," aromatic-heavy molecules towards scaffolds rich in sp³-h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a strategic shift away from "flat," aromatic-heavy molecules towards scaffolds rich in sp³-hybridized carbons. This "escape from flatland" is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target selectivity.[1][2] Saturated carbocycles, such as cyclobutanes, are particularly valuable in this context.[3][4] The cyclobutane ring offers a rigid, three-dimensional conformation that can precisely orient substituents to interact with biological targets, acting as a conformationally restricted scaffold.[1][2][4]

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride emerges as a particularly useful building block in this arena. It combines several key features:

  • A Cyclobutane Core: Provides a non-planar, rigid structure.[1][2]

  • A Primary Amine: A versatile functional handle for a wide array of synthetic transformations, enabling its incorporation into diverse molecular architectures.

  • A cis-Methoxymethyl Group: This substituent can influence the molecule's conformation, lipophilicity, and potential for hydrogen bonding, all of which are critical parameters in drug design.[5][6] The methoxy group can be leveraged to improve metabolic stability or to engage in specific interactions within a protein binding pocket.[6]

This document serves as a technical guide for researchers, outlining the core applications and providing detailed protocols for the effective use of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in organic synthesis and drug development workflows.

Physicochemical Properties and Handling

PropertyValue
CAS Number 1068160-25-7[7][8]
Molecular Formula C₆H₁₄ClNO[7][8]
Molecular Weight 151.63 g/mol [7]
Appearance White to off-white solid
Form Hydrochloride salt[5]
Storage Store at room temperature, keep container tightly closed in a dry and well-ventilated place.[8]

Handling Note: As a hydrochloride salt, the amine is protonated, rendering it stable, non-volatile, and generally easier to handle than the corresponding free base. For most nucleophilic reactions, the amine must be deprotonated in situ using a suitable non-nucleophilic base.

Core Synthetic Applications

The primary amine functionality is the key to the synthetic versatility of this building block. It readily participates in a variety of essential bond-forming reactions.

Application 1: Amide Bond Formation (Acylation)

The formation of amides is arguably the most common reaction in medicinal chemistry. This building block can be coupled with a wide range of carboxylic acids to generate novel cyclobutylcarboxamides, which are prevalent motifs in bioactive molecules.[1][2][3]

Rationale for Protocol Design: The starting material is a hydrochloride salt, which requires at least one equivalent of base to neutralize the ammonium salt and liberate the free amine for acylation. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is typically used to avoid competing reactions with the activated carboxylic acid.[9][10] Standard peptide coupling reagents like HBTU, HATU, or T3P are effective for activating the carboxylic acid, minimizing side reactions and racemization if chiral centers are present.[9][10]

G amine cis-3-(Methoxymethyl)cyclobutan-1-amine HCl product Target Amide Product amine->product 1. In situ neutralization acid Carboxylic Acid (R-COOH) coupling Coupling Agent (e.g., HATU, HBTU) coupling->product 2. Acid activation base Base (e.g., DIPEA) solvent Solvent (e.g., DMF, DCM)

Caption: Workflow for Amide Bond Formation.

Application 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, converting aldehydes or ketones into secondary or tertiary amines in a controlled manner.[11][12] Reacting cis-3-(Methoxymethyl)cyclobutan-1-amine with a carbonyl compound generates an intermediate imine (or enamine), which is then reduced in the same pot to the corresponding amine.[11] This one-pot procedure is highly efficient and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[12]

Rationale for Protocol Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and selective reagent that can reduce the intermediate iminium ion in the presence of the unreacted aldehyde, making it ideal for one-pot reactions.[12][13] It is less water-sensitive than sodium cyanoborohydride (NaBH₃CN) and avoids the toxicity concerns associated with cyanide.[12][13] The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[13] Acetic acid is sometimes added as a catalyst to facilitate imine formation.

G amine cis-3-(Methoxymethyl)cyclobutan-1-amine HCl intermediate Imine/Iminium Intermediate amine->intermediate Condensation carbonyl Aldehyde or Ketone (R-C(O)-R') carbonyl->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) product Target Secondary Amine reductant->product solvent Solvent (e.g., DCM, DCE) intermediate->product Reduction

Caption: General Scheme for Reductive Amination.

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize an amide from cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and a generic carboxylic acid.

Materials:

  • cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq) or HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Scientist's Note: Pre-activation ensures the formation of the active ester before the amine is introduced, which can improve reaction efficiency. The excess base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.[10]

  • Amine Addition: Add cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The bicarb wash removes unreacted carboxylic acid and acidic byproducts from the coupling reagent. The brine wash helps to break up emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Reductive Amination

Objective: To synthesize a secondary amine from cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and a generic aldehyde or ketone.

Materials:

  • cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, optional but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCM (or DCE) to achieve a concentration of approx. 0.2 M.

  • Neutralization: Add DIPEA (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature.

    • Scientist's Note: Although some reductive aminations can proceed without added base, explicitly neutralizing the HCl salt with a non-nucleophilic base ensures the availability of the free amine for imine formation, often leading to cleaner and faster reactions.

  • Imine Formation: Allow the mixture to stir for 1-2 hours at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Caution: The addition may be slightly exothermic and may cause gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine or ammonia in methanol for basic products) or by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a valuable and versatile building block for modern organic synthesis, particularly in the context of drug discovery. Its rigid, 3D-scaffold and synthetically tractable primary amine handle allow for its straightforward incorporation into a wide range of molecular architectures. The protocols detailed herein for amide coupling and reductive amination provide a robust starting point for researchers seeking to leverage the unique structural and conformational properties of the cyclobutane motif to design novel, potent, and selective therapeutic agents.

References

  • Contemporary synthesis of bioactive cyclobutane natural products. (2022). Request PDF. Available at: [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018). Molecules. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. (2023). Request PDF. Available at: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2022). Nature Communications. Available at: [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2015). Request PDF. Available at: [Link]

  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society. Available at: [Link]

  • CYCLOBUTYL AMINE DERIVATIVES. (2006). European Patent Office. Available at: [Link]

  • Reductive amination. (n.d.). Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. (2024). Chemistry Steps. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • CAS 1068160-25-7 | cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride,97%. (n.d.). Howei. Available at: [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2018). ChemMedChem. Available at: [Link]

  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). (n.d.). ResearchGate. Available at: [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Reaction Conditions and Protocols for cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Executive Summary & Chemical Profiling cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary & Chemical Profiling

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7) has emerged as a highly versatile building block in modern medicinal chemistry[1]. The incorporation of a cyclobutane ring offers significant advantages over flexible alkyl chains by providing conformational restriction. This rigidity reduces the entropic penalty upon target binding, thereby enhancing the affinity of the resulting drug candidate[2]. Furthermore, the methoxymethyl (-CH₂OCH₃) substituent acts as a polar hydrogen-bond acceptor, which strategically modulates the molecule's lipophilicity (logD) and improves aqueous solubility without adding excessive molecular weight.

Handling, Storage, and Free-Basing Fundamentals

Physicochemical Properties:

  • Appearance: Off-white to white solid[3].

  • Form: Hydrochloride salt.

  • Stability: Highly stable under ambient conditions but mildly hygroscopic. It is recommended to store the compound desiccated at room temperature or 4°C[3].

The Causality of Free-Basing: Because the amine is supplied as an HCl salt to prevent oxidative degradation and improve handling, it is completely non-nucleophilic in its resting state. For any coupling or alkylation reaction, the free amine must be liberated in situ. This is achieved by adding a stoichiometric amount of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is generally preferred due to its increased steric hindrance, which prevents it from participating in unwanted side reactions (e.g., acting as a competing nucleophile).

Core Synthetic Workflows & Mechanistic Insights

Below are the three primary synthetic pathways utilizing cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

G Core cis-3-(Methoxymethyl) cyclobutan-1-amine HCl Amide Amide Derivatives (HATU, DIPEA, DMF) Core->Amide Acylation RedAm Secondary Amines (Aldehyde, STAB, DCE) Core->RedAm Reductive Amination SNAr Heteroaryl Amines (Ar-X, K2CO3, Heat) Core->SNAr SNAr

Figure 1: Primary synthetic workflows for cis-3-(Methoxymethyl)cyclobutan-1-amine.

Amide Bond Formation (HATU/DIPEA)

Mechanistic Rationale: Amide coupling is the most frequent application for this building block. While EDC/HOBt is a standard approach, HATU is the reagent of choice here. The cyclobutane ring introduces local steric bulk around the primary amine. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered partners and minimizes the risk of epimerizing the carboxylic acid partner [Ref 3]. Base Stoichiometry: Exactly 3.0 to 4.0 equivalents of DIPEA are required.

  • 1.0 eq neutralizes the cyclobutylamine HCl salt.

  • 1.0 eq deprotonates the carboxylic acid to initiate active ester formation.

  • 1.0+ eq maintains a basic environment to neutralize the acidic HOAt byproduct released during the reaction.

Reductive Amination (STAB)

Mechanistic Rationale: For the synthesis of secondary amines, reductive amination with aldehydes is performed using Sodium triacetoxyborohydride (STAB)[4]. STAB is specifically chosen over NaBH₄ because the electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity. This ensures STAB selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol [Ref 4]. Acetic acid is added as a catalyst to accelerate imine formation.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The primary amine can displace halogens on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines). This requires a polar aprotic solvent (DMF or NMP) to leave the amine un-solvated and highly nucleophilic, alongside thermal energy to overcome the high activation barrier of the Meisenheimer complex intermediate.

Experimental Protocols

Protocol A: Standard Amide Coupling
  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (1.5 eq). Stir the mixture at room temperature for 15 minutes to allow complete formation of the active HOAt ester.

  • Amine Addition: Add cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.1 eq) to the reaction mixture, followed immediately by an additional portion of DIPEA (1.5 eq, bringing total DIPEA to 3.0 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

G Step1 Carboxylic Acid + HATU + DMF Step2 Active Ester Formation Step1->Step2 Step3 Add Amine HCl + DIPEA (3.0 eq) Step2->Step3 Step4 Amide Product Isolation Step3->Step4

Figure 2: Step-by-step mechanistic workflow for HATU-mediated amide coupling.

Protocol B: Reductive Amination
  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial Acetic Acid (1.5 eq) and DIPEA (1.1 eq, to free-base the amine). Stir at room temperature for 1–2 hours to pre-form the imine.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench carefully with 1N NaOH to destroy excess borohydride and free-base the product. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three core workflows to ensure high-yielding transformations.

Reaction TypeReagents & CatalystsSolventBase (Equivalents)Temp / TimeExpected Yield
Amide Coupling HATU (1.2 eq)DMF or DMADIPEA (3.0 - 4.0 eq)RT / 2-4 h80 - 95%
Reductive Amination STAB (1.5 eq), AcOH (1.5 eq)DCE or DCMDIPEA (1.1 eq)RT / 12 h70 - 85%
SNAr Heteroaryl Halide (1.0 eq)NMP or DMFK₂CO₃ or DIPEA (3.0 eq)80-120°C / 4-12 h60 - 90%

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application Note: Advanced Analytical Quantification of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

Executive Summary & Chemical Context cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7) is a highly polar, aliphatic cyclic amine utilized as a critical building block in pharmaceutical synthesis[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7) is a highly polar, aliphatic cyclic amine utilized as a critical building block in pharmaceutical synthesis[1][2].

From an analytical perspective, this molecule presents a classic "invisible analyte" problem. It lacks a conjugated π -electron system, meaning it possesses negligible ultraviolet (UV) absorbance above 210 nm. Consequently, traditional reversed-phase HPLC-UV methods—the workhorses of pharmaceutical analysis—are fundamentally incapable of providing reliable quantification or impurity profiling for this compound[3]. Furthermore, as a hydrochloride salt, the molecule is highly hydrophilic, leading to poor retention on standard C18 stationary phases.

To establish a self-validating, highly accurate analytical system, this protocol bypasses UV detection entirely. Instead, we detail two orthogonal, field-proven methodologies:

  • Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD): For routine purity assessment, stability indicating assays, and low-level impurity profiling[4].

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity assignment without the need for an identical reference standard[5].

Analytical Strategy 1: HILIC-CAD for Routine Profiling

The Causality of Method Selection

Charged Aerosol Detection (CAD) is a mass-sensitive technique that measures analytes based on the charge transferred to dried particles after the mobile phase has been evaporated[4]. Because CAD response is independent of optical properties, it provides a near-universal response for non-volatile species like amine hydrochloride salts[6].

Because cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is highly polar, we utilize HILIC rather than reversed-phase chromatography. HILIC provides excellent retention for polar salts. Critical requirement: The mobile phase must be entirely volatile (e.g., ammonium formate and acetonitrile). Non-volatile buffers (like phosphates) will precipitate during the CAD nebulization phase, causing massive background noise and irreversible detector fouling[7].

CAD_Mechanism A HILIC Eluent (Analyte + Volatiles) B Nebulization (N2 Gas) A->B C Evaporation Tube (Volatiles Removed) B->C D Corona Charger (Particles Charged) C->D E Electrometer (Charge Measured) D->E

Caption: Mechanism of Charged Aerosol Detection (CAD) for non-UV active aliphatic amines.

Step-by-Step HILIC-CAD Protocol

Equipment & Reagents:

  • System: UHPLC system coupled with a Corona Veo Charged Aerosol Detector (or equivalent).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Hold at 60% B

    • 8.0 - 8.1 min: Return to 90% B

    • 8.1 - 12.0 min: Re-equilibration at 90% B

  • CAD Settings: Evaporator temperature at 35 °C, data collection rate 10 Hz, filter constant 3.6 s.

Sample Preparation:

  • Accurately weigh 10.0 mg of the sample.

  • Dissolve in 10.0 mL of Diluent (Acetonitrile:Water, 80:20 v/v).

  • Vortex for 1 minute and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection (Injection volume: 2 µL).

HILIC-CAD Validation Data Summary

Because CAD response is inherently non-linear over large concentration ranges, a power-function transformation or quadratic fit is often required for precise quantification[8][9].

Validation ParameterResult / SpecificationAnalytical Implication
Linearity Range 1.0 µg/mL to 1500 µg/mLBroad dynamic range achieved via CAD power-function correction ( R2>0.998 ).
Limit of Detection (LOD) 0.2 µg/mL (S/N > 3)Highly sensitive detection of non-UV active impurities.
Limit of Quantitation (LOQ) 0.6 µg/mL (S/N > 10)Suitable for ICH-compliant impurity reporting thresholds.
Method Precision (RSD) 1.2% (at 1000 µg/mL, n=6)Demonstrates robust nebulization and charging stability.
Accuracy / Recovery 98.5% - 101.2%Validated across 50%, 100%, and 150% of nominal concentration.

Analytical Strategy 2: Absolute Purity via qNMR

The Causality of Method Selection

While HILIC-CAD is excellent for routine tracking, it requires a reference standard of known purity to calibrate the detector. When synthesizing or purchasing a novel batch of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, an absolute purity value must be established first.

Quantitative NMR (qNMR) is a primary ratio method. The fundamental physics of NMR dictate that the area under a resonance peak is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[10][11]. By co-dissolving the analyte with a highly pure Internal Standard (IS) of a completely different chemical structure, we can calculate the exact mass fraction (purity) of the analyte[5][12].

qNMR_Workflow Step1 Sample Preparation Accurate co-weighing of Analyte & IS Step2 Dissolution Addition of D2O (Deuterated Solvent) Step1->Step2 Step3 Data Acquisition 1H-NMR (Relaxation Delay d1 > 5 × T1) Step2->Step3 Step4 Processing Phase & Baseline Correction Step3->Step4 Step5 Quantification Integration of Target vs. IS Signals Step4->Step5

Caption: Quantitative NMR (qNMR) workflow for absolute purity determination.

Step-by-Step qNMR Protocol

Internal Standard Selection: For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, the methoxy protons ( −OCH3​ ) present a sharp, distinct singlet at approximately δ 3.2 - 3.3 ppm. To prevent signal overlap, Maleic Acid (TraceCERT® grade) is chosen as the internal standard, as it yields a single, sharp olefinic peak at δ 6.25 ppm in D2​O .

Sample Preparation (Gravimetric Rigor is Critical):

  • Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the analyte into a clean glass vial. Record exact mass ( Wx​ ).

  • Accurately weigh ~5.0 mg of Maleic Acid IS into the same vial. Record exact mass ( Wstd​ ).

  • Add 0.7 mL of Deuterium Oxide ( D2​O , 99.9% D) to dissolve the mixture.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Instrumental Acquisition Parameters (e.g., 400 MHz or 500 MHz Spectrometer):

  • Pulse Sequence: Standard 1D proton sequence with inverse gated decoupling (if applicable) or simple 90° pulse (zg program).

  • Relaxation Delay (D1): Must be ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery. Set D1 = 30 seconds.

  • Number of Scans (NS): 32 or 64 (to achieve S/N > 250 for integrated peaks).

  • Spectral Width: 15 ppm.

Data Processing & Calculation: Apply strict zero-order phase correction and manual multipoint baseline correction. Integrate the Maleic Acid peak ( δ 6.25, 2H) and the analyte methoxy peak ( δ 3.25, 3H).

Calculate absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

qNMR Data & Parameter Summary
ParameterAnalyte (cis-amine HCl)Internal Standard (Maleic Acid)
Molar Mass (M) 151.63 g/mol 116.07 g/mol
Target Signal ( δ ) ~3.25 ppm ( −OCH3​ )~6.25 ppm ( −CH=CH− )
Number of Protons (N) 32
T1 Relaxation Time ~2.5 seconds~3.1 seconds
Typical Purity Result 98.2% ± 0.4%99.9% (TraceCERT Certified)

Conclusion & Best Practices

The quantification of polar, non-chromophoric pharmaceutical intermediates like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride requires a departure from standard HPLC-UV methodologies. By pairing qNMR for absolute primary calibration with HILIC-CAD for high-throughput, sensitive routine analysis, laboratories can establish a rigorous, self-validating analytical control strategy.

Key Takeaway: Always ensure that mobile phases used in CAD are strictly volatile, and always verify the T1​ relaxation times of your specific analyte protons prior to executing a qNMR assay to prevent integration truncation errors.

References

  • EvitaChem. Buy cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
  • CymitQuimica. CAS: 1068160-25-7 | cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
  • Gorecki, T., Lynen, F., Szucs, R., & Sandra, P. (2006). Universal response in liquid chromatography using charged aerosol detection. Analytical Chemistry, 78(9), 3186-3192.
  • Thermo Fisher Scientific. HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101.
  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Welcome to the technical support center for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable building block. The inherent ring strain and stereochemical complexity of the cyclobutane core present unique hurdles that require careful consideration and optimization.

I. Overview of the Synthetic Pathway

The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically proceeds through a multi-step sequence, starting from a suitable cyclobutane precursor. A common route involves the preparation of 3-(methoxymethyl)cyclobutanone, followed by a diastereoselective reductive amination to introduce the amine functionality with the desired cis stereochemistry, and finally, formation of the hydrochloride salt.

DOT Script for Synthetic Pathway Overview:

G start Cyclobutane Precursor (e.g., 3-oxocyclobutanecarboxylic acid) ketone 3-(Methoxymethyl)cyclobutanone start->ketone Multi-step synthesis amine cis/trans-3-(Methoxymethyl)cyclobutan-1-amine ketone->amine Reductive Amination cis_amine cis-3-(Methoxymethyl)cyclobutan-1-amine amine->cis_amine Diastereomer Separation hcl_salt cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride cis_amine->hcl_salt HCl Salt Formation G problem Low Yield of 3-(Methoxymethyl)cyclobutanone cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Product Loss During Purification problem->cause3 solution1 Verify purity by NMR, GC-MS, or titration. cause1->solution1 solution2 Optimize temperature, catalyst loading, and reaction time. cause2->solution2 solution3 Use gentle purification methods (e.g., careful distillation, flash chromatography). cause3->solution3 G problem Poor Diastereoselectivity or Byproduct Formation in Reductive Amination cause1 Inappropriate Reducing Agent problem->cause1 cause2 Suboptimal Reaction Temperature problem->cause2 cause3 Competing Ketone Reduction problem->cause3 solution1 Use a bulky reducing agent (e.g., STAB) to favor the cis isomer. cause1->solution1 solution2 Lower the reaction temperature to enhance kinetic control. cause2->solution2 solution3 Use a milder reducing agent or a two-step procedure. cause3->solution3 G problem Issues with HCl Salt Formation cause1 Salt 'Oiling Out' problem->cause1 cause2 Poor Crystallinity problem->cause2 cause3 Incomplete Precipitation problem->cause3 solution1 Ensure anhydrous conditions. Try a different solvent system. cause1->solution1 solution2 Recrystallize from a suitable solvent or solvent mixture. cause2->solution2 solution3 Add a less polar co-solvent to induce precipitation. cause3->solution3

Optimization

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride reaction byproducts and their removal

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride . Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride . This document provides expert-driven answers and troubleshooting protocols to address the common challenges associated with the synthesis of this compound, focusing on the identification, characterization, and removal of critical process-related byproducts.

Technical Support Center: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Section 1: Frequently Asked Questions - Byproduct Identification & Characterization

This section addresses the fundamental questions regarding the formation and identity of impurities encountered during the synthesis of the target compound.

Q1: What is the most common and critical byproduct in the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride?

The most prevalent and challenging byproduct is invariably the geometric isomer, trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride . Syntheses of substituted cyclobutane rings are often difficult to control stereoselectively, leading to mixtures of cis and trans isomers.[1][2] Due to their similar molecular weights and chemical properties, separating these isomers requires specialized purification strategies.

Q2: What factors contribute to the formation of the trans isomer?

The formation of a cis/trans mixture is rooted in the thermodynamics and kinetics of the ring-forming or substitution reactions employed. The cyclobutane ring is not planar but exists in a puckered conformation. The relative stability of reaction intermediates leading to the cis versus the trans product can be influenced by several factors:

  • Reaction Mechanism: Stepwise mechanisms, such as those involving carbocation or radical intermediates, may offer less stereochemical control than concerted pathways.

  • Steric Hindrance: The steric bulk of reagents and substituents on the cyclobutane precursor can dictate the facial selectivity of an incoming reagent.

  • Thermodynamic Equilibration: Under certain conditions (e.g., prolonged reaction times, elevated temperatures, or the presence of a base), an initially formed kinetic product can isomerize to the more thermodynamically stable isomer. Depending on the substitution pattern, either the cis or trans isomer may be the more stable product.

Q3: Besides the trans-isomer, what other process-related impurities should I be aware of?

Other common byproducts are typically derived from the specific synthetic route employed. These can include:

  • Unreacted Starting Materials: For instance, if the amine is synthesized via reductive amination, the precursor 3-(methoxymethyl)cyclobutan-1-one might be present.[3]

  • Intermediates: In multi-step syntheses, intermediates like the corresponding alcohol, azide, or Boc-protected amine may carry through to the final step.[4]

  • Over-alkylation Products: In reductive amination pathways, the newly formed primary amine can sometimes react further with the ketone starting material, leading to secondary or tertiary amine byproducts.[5]

  • Residual Solvents: Solvents used in the reaction or crystallization (e.g., alcohols, ethers, acetonitrile) can become trapped in the crystalline matrix of the hydrochloride salt.[6][7]

Section 2: Frequently Asked Questions - Analytical & Detection Strategies

Accurate identification and quantification of impurities are prerequisites for developing an effective purification strategy.

Q4: How can I reliably detect and quantify the cis/trans ratio of my product?

A multi-pronged analytical approach is recommended for robust characterization:

Analytical TechniquePrinciple & Application
¹H NMR Spectroscopy The most powerful initial tool. The cis and trans isomers will exhibit distinct patterns in the cyclobutane ring region (typically 1.5-3.0 ppm). Differences in proton-proton coupling constants (³J) and chemical shifts, arising from their different spatial orientations, allow for clear identification and integration to determine the isomeric ratio.[2][4]
HPLC High-Performance Liquid Chromatography is excellent for quantitative analysis. Separation is based on differential partitioning between the stationary and mobile phases. Both normal-phase (e.g., silica) and reversed-phase (e.g., C18) methods can be effective, though method development is required to achieve baseline separation.[8][9][10]
GC-MS Gas Chromatography-Mass Spectrometry can be used, typically after converting the hydrochloride salt to the more volatile free base. Different isomers often have slightly different retention times on a capillary GC column.[11]
Ion Mobility-MS An advanced technique that separates ions in the gas phase based on their size and shape (rotationally averaged collision cross-section). The distinct 3D structures of cis and trans isomers can lead to different drift times, allowing for their separation.[12][13]

Q5: My analysis shows an unknown impurity. What is the best strategy for its identification?

For structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It provides both the retention time (from the LC) and the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS) can yield a precise molecular formula. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural clues to identify the unknown compound by comparing fragmentation patterns to those of suspected structures (e.g., starting materials or pathway intermediates).

Section 3: Troubleshooting Guide - Purification & Removal Strategies

This section provides actionable protocols to address specific purification challenges.

Problem: My final product is contaminated with more than 5% of the trans-isomer.

This is the most common purification challenge. The choice between chromatography and crystallization depends on the scale of the synthesis and the physical properties of the isomeric mixture.

G cluster_0 A Analyze Crude Product (¹H NMR, HPLC) B trans-isomer > 5%? A->B C Proceed to Final Drying B->C No D Attempt Fractional Crystallization (Protocol 1) B->D  Yes H High-Purity cis Isomer C->H E Purity > 99% cis? D->E F Utilize Preparative Chromatography (Protocol 2) E->F No / Oiled Out E->H  Yes G Combine Pure Fractions & Isolate as HCl Salt F->G G->H

Caption: Decision workflow for purifying the cis-isomer.

This method leverages the subtle differences in crystal lattice energy and solubility between the cis and trans hydrochloride salts. It is often the most scalable and cost-effective method.[14]

Rationale: The different three-dimensional shapes of the cis and trans isomers prevent them from packing efficiently into the same crystal lattice. One isomer will typically form a more stable, less soluble crystal, allowing it to be selectively precipitated from a carefully chosen solvent system.[10][15]

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of your crude mixture in various polar protic solvents (e.g., methanol, ethanol, isopropanol) and their combinations with anti-solvents (e.g., THF, acetone, heptane).[6] The ideal system is one where the material is fully soluble when hot but has poor solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude amine hydrochloride in a minimal amount of the chosen hot solvent (e.g., isopropanol). Stir until all solids are dissolved.

  • Slow Cooling (Crucial Step): This is the most critical step. Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling will cause both isomers to crash out together.[10]

  • Maturation: Once at room temperature, cool the flask further in an ice bath or refrigerator (0-5 °C) for several hours to maximize the yield of the less soluble isomer.[6]

  • Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of the cold solvent.

  • Analysis: Dry the isolated crystals and the mother liquor separately. Analyze both fractions by ¹H NMR or HPLC to determine the cis/trans ratio. One fraction should be significantly enriched in the desired cis-isomer.

  • Re-crystallization: If necessary, repeat the process on the enriched fraction to achieve the desired purity (>99%).

If crystallization is ineffective or the mixture forms an oil, preparative chromatography is the most reliable alternative.[8]

Rationale: Diastereomers have different physical properties and can be separated based on their differential interaction with a stationary phase.[8] For amines, it is often best to perform chromatography on the free base and then convert the pure fractions back to the hydrochloride salt.

Step-by-Step Protocol:

  • Convert to Free Base: Dissolve the crude hydrochloride salt in water and basify to pH >12 with aqueous NaOH. Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Column Preparation: Pack a glass column with silica gel, slurried in a non-polar eluent (e.g., hexane or dichloromethane).[8][16]

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent system. Gradually increase the polarity by adding a more polar solvent like ethyl acetate, followed by methanol, often with a small percentage of triethylamine (~1%) to prevent the amine from streaking on the acidic silica gel.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure cis-isomer.

  • Salt Formation: Combine the pure fractions, concentrate in vacuo, and re-dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride .

  • Final Isolation: Collect the pure hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.

Section 4: Visualizing the Core Challenge

G A Cyclobutane Precursor (e.g., Ketone) B Amine Formation Step (e.g., Reductive Amination) A->B C Crude Product Mixture B->C D cis-Isomer (Desired Product) C->D Major Pathway E trans-Isomer (Key Byproduct) C->E Side Pathway

Caption: General pathway showing formation of cis and trans isomers.

References

  • Ultra-performance liquid chromatographic separation of geometric isomers of carotenoids and antioxidant activities of 20 tomato cultivars and breeding lines. PubMed.
  • Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl...
  • Separation of Geometrical Carotenoid Isomers in Biological Extracts Using a Polymeric C30 Column in Reversed-Phase Liquid Chromatography.
  • Technical Support Center: Purification of Cyclobutane Isomers by Chrom
  • Application Notes and Protocols for the Separation of Geometric Isomers of Pheromones. Benchchem.
  • Technical Support Center: Purification of Cyclobutane-1,3-diol Isomers. Benchchem.
  • cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97%. AChemBlock.
  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar.
  • Chapter 23 The Chemistry of Amines. WOU.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • III Analytical Methods. Ministry of the Environment, Japan.
  • Separation and purification of cis and trans isomers.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
  • cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. Sapphire Bioscience.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • CAS 1068160-25-7 | cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride,97%. Howei.
  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conform
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science Publisher.
  • 3-(methoxymethyl)cyclobutan-1-amine. NextSDS.
  • Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Welcome to the technical support center for the synthesis and optimization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable cyclobutane-derived building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to enhance your experimental outcomes.

I. Troubleshooting Guide

This section tackles specific issues that may arise during the multi-step synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a process that typically involves the protection of a starting alcohol, oxidation to a ketone, reductive amination, and final deprotection.

Issue 1: Low Yield During Boc Protection of cis-3-(Methoxymethyl)cyclobutan-1-ol

Question: I am experiencing low yields when protecting the hydroxyl group of cis-3-(Methoxymethyl)cyclobutan-1-ol with di-tert-butyl dicarbonate (Boc₂O). What are the critical parameters to optimize for this step?

Answer:

Low yields in Boc protection of amines are a common issue.[1] The reaction involves the nucleophilic attack of the amine on the Boc anhydride, a process that can be influenced by several factors.

Causality and Optimization:

  • Base Selection and Stoichiometry: The choice and amount of base are crucial. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Insufficient base can lead to the protonation of the starting amine, reducing its nucleophilicity. Conversely, an excessive amount of a stronger base might promote side reactions. It is recommended to use 1.1 to 1.5 equivalents of the base.

  • Reaction Temperature: While Boc protections are often run at room temperature, starting the reaction at 0 °C and then allowing it to warm to room temperature can help control the initial exotherm and minimize the formation of byproducts.

  • Solvent Choice: The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

  • Reagent Purity: The purity of both the starting alcohol and the Boc anhydride is paramount. Impurities in the starting material can interfere with the reaction, while aged Boc₂O may have partially hydrolyzed, reducing its effectiveness.

Troubleshooting Protocol: Boc Protection

ParameterRecommended ConditionRationale
Base Triethylamine (TEA) or DIPEANon-nucleophilic; prevents unwanted side reactions.
Base Equivalents 1.2 eqEnsures complete neutralization of acid byproduct without promoting side reactions.
Boc₂O Equivalents 1.1 eqA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous THF or DCMAprotic and non-reactive under the reaction conditions.
Temperature 0 °C to Room TemperatureControls initial exotherm and minimizes byproduct formation.
Reaction Time 12-24 hoursTypically sufficient for complete conversion. Monitor by TLC or LC-MS.
Issue 2: Incomplete Oxidation of the Boc-Protected Alcohol

Question: My oxidation of tert-butyl cis-3-(methoxymethyl)cyclobutylcarbamate to the corresponding ketone is sluggish and often incomplete. How can I drive this reaction to completion?

Answer:

The oxidation of secondary alcohols to ketones is a critical transformation in this synthetic sequence. Several oxidizing agents can be employed, each with its own set of optimal conditions. Incomplete oxidation often points to issues with the oxidant's activity or the reaction setup.

Causality and Optimization:

  • Choice of Oxidant: Milder oxidants like Dess-Martin periodinane (DMP) or a Swern oxidation are commonly used to avoid over-oxidation.[2] However, their effectiveness can be hampered by moisture. More robust options include oxidation with sodium hypochlorite (bleach) in the presence of a TEMPO catalyst.

  • Temperature Control: Swern oxidations require careful temperature management, typically between -78 °C and -60 °C. Allowing the reaction to warm prematurely can lead to the decomposition of the oxidant and incomplete reaction.

  • Reagent Stoichiometry and Addition Order: In a Swern oxidation, the precise addition of oxalyl chloride or trifluoroacetic anhydride, followed by DMSO and then the alcohol, is critical. For DMP, ensuring it is fully dissolved or well-suspended in the solvent before adding the alcohol is important.

Troubleshooting Protocol: Swern Oxidation

Caption: Swern Oxidation Workflow

Issue 3: Low Diastereoselectivity in Reductive Amination

Question: I am observing a significant amount of the undesired trans-isomer during the reductive amination of the ketone. How can I improve the cis-diastereoselectivity?

Answer:

Reductive amination is a powerful method for amine synthesis.[3] The stereochemical outcome of the reduction of the intermediate imine or iminium ion is influenced by the steric hindrance around the cyclobutane ring and the choice of reducing agent.[4]

Causality and Optimization:

  • Choice of Reducing Agent: Bulkier reducing agents tend to favor the formation of the sterically less hindered product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] The larger size of NaBH(OAc)₃ can enhance the facial selectivity of the hydride attack on the iminium intermediate.

  • pH Control: The rate of imine formation and the stability of the reducing agent are pH-dependent. Maintaining a slightly acidic pH (around 5-6) is generally optimal. This can be achieved by using acetic acid as a co-solvent.

  • Amine Source: Using ammonium acetate or ammonium chloride as the ammonia source is common.[3] The choice can sometimes influence the reaction rate and selectivity.

Troubleshooting Protocol: Diastereoselective Reductive Amination

ParameterRecommended ConditionRationale for cis-Selectivity
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Its steric bulk favors hydride delivery from the less hindered face, leading to the cis-product.
Amine Source Ammonium acetateProvides both the ammonia source and helps buffer the reaction medium.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Common aprotic solvents for this transformation.
Additive Acetic Acid (catalytic amount)Facilitates imine formation.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed at a reasonable rate.
Issue 4: Difficulty in Final Product Isolation and Purification

Question: After the final Boc deprotection with HCl, I am struggling to isolate a pure, solid hydrochloride salt of the final product. The product is often an oil or a sticky solid.

Answer:

The final deprotection step yields the amine hydrochloride salt.[5] The physical properties of this salt can make its isolation challenging.

Causality and Optimization:

  • Deprotection Conditions: The Boc group is typically removed under acidic conditions, for instance, using HCl in an organic solvent like dioxane or methanol.[6] The mechanism involves protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation.[5] Incomplete deprotection can lead to a mixture of the protected and deprotected amine, which can be difficult to crystallize. Ensure sufficient acid (at least 3-4 equivalents) and adequate reaction time.

  • Solvent for Precipitation/Crystallization: After deprotection and removal of the reaction solvent, the choice of solvent for precipitating the hydrochloride salt is critical. A common technique is to dissolve the crude product in a minimal amount of a polar solvent like isopropanol or ethanol and then add a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation.

  • Water Content: The presence of water can prevent the formation of a crystalline solid. Ensure all solvents are anhydrous and the workup is performed under dry conditions. Lyophilization from a water/1,4-dioxane mixture can sometimes yield a solid product if other methods fail.

  • Purification of the Free Base: If direct crystallization of the hydrochloride salt is problematic, an alternative is to neutralize the crude salt to the free base, purify the free base by column chromatography on silica gel (often requiring an amine-modified silica or a solvent system containing a small amount of triethylamine or ammonia in methanol to prevent streaking), and then convert the purified free base back to the hydrochloride salt.[7][8]

Workflow for Purification and Salt Formation

Purification_Salt_Formation cluster_0 Option A: Direct Crystallization cluster_1 Option B: Purify Free Base A1 Crude HCl Salt A2 Dissolve in minimal Isopropanol A1->A2 A3 Add Diethyl Ether to precipitate A2->A3 A4 Filter and Dry A3->A4 B1 Crude HCl Salt B2 Neutralize with aq. NaHCO₃ B1->B2 B3 Extract with DCM B2->B3 B4 Purify by Column Chromatography B3->B4 B5 Dissolve in Ether, add HCl in Ether B4->B5 B6 Filter and Dry B5->B6

Caption: Purification and Salt Formation Strategies

II. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride?

A1: Commercially available cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is typically offered at a purity of 97% or higher.[9]

Q2: What are the key intermediates in the synthesis of this compound?

A2: Key intermediates often include cis-3-(methoxymethyl)cyclobutan-1-ol, its Boc-protected form (tert-butyl cis-3-(methoxymethyl)cyclobutylcarbamate), and the corresponding ketone, 3-(methoxymethyl)cyclobutan-1-one.[10]

Q3: Are there alternative methods for the final deprotection step?

A3: Besides HCl, other strong acids like trifluoroacetic acid (TFA) can be used for Boc deprotection.[1][11] However, this will yield the trifluoroacetate salt, which may have different physical properties. For substrates sensitive to strong acids, milder conditions such as using trimethylsilyl iodide followed by methanol can be employed.[12]

Q4: How can I confirm the cis-stereochemistry of my final product?

A4: The stereochemistry is typically confirmed by ¹H NMR spectroscopy. The relative stereochemistry of substituents on a cyclobutane ring influences the coupling constants between the ring protons. For the cis-isomer, specific coupling patterns and chemical shifts will be observed, which can be compared to literature data or characterized through 2D NMR techniques like NOESY.

Q5: What are the storage conditions for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride?

A5: It should be stored at room temperature in a tightly sealed container in a dry and well-ventilated area to prevent moisture absorption, as it is a hydrochloride salt.[13]

References

  • American Chemical Society. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • Royal Society of Chemistry. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • ResearchGate. Various synthetic routes for the synthesis of amine 1 Comparison of the....
  • Sigma-Aldrich.
  • National Institutes of Health. (n.d.).
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry Steps. (2024).
  • AChemBlock. (2026). cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7.
  • Master Organic Chemistry. (2017).
  • Sapphire Bioscience. cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
  • Howei. CAS 1068160-25-7 | cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride,97%.
  • National Institutes of Health.
  • ScholarWorks. (2023).
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • National Institutes of Health. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. PMC.

  • Universidad de La Rioja. Synthesis of Cyclobutane Serine Analogues.
  • Sigma-Aldrich. cis-2-(Methoxymethyl)cyclobutanamine hydrochloride | 1807901-58-1.
  • NextSDS. 3-(methoxymethyl)
  • ResearchGate. Mo-catalyzed oxidative cleavage of cis-cyclobutane-1,2-diols 2 a.
  • J. Org. Chem. (1976). Vol. 41, No. 22.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Biotage.
  • ResearchGate. Synthesis of amine hydrochloride cis‐41⋅HCl.
  • National Institutes of Health. Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties. PMC.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Beilstein-Institut. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes.
  • ChemicalBook. (2025). cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3.
  • Sigma-Aldrich. BOC-ON.
  • Organic Syntheses Procedure.
  • TSI Journals. (2015).
  • Wikipedia.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the scale-up synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This resource is designed to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This resource is designed to provide practical guidance, troubleshooting advice, and frequently asked questions to assist you in navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in process development.

I. Introduction to the Synthesis and Scale-Up Considerations

cis-3-(Methoxymethyl)cyclobutan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into drug candidates to introduce a rigid, three-dimensional cyclobutane scaffold.[1][2][3] The cis stereochemistry and the methoxymethyl substituent present unique synthetic challenges, particularly during scale-up. Key considerations for a successful scale-up campaign include:

  • Route Selection: The chosen synthetic route must be robust, scalable, and utilize readily available, cost-effective starting materials.

  • Reagent and Solvent Selection: Reagents and solvents should be amenable to large-scale operations, considering safety, cost, and environmental impact.

  • Process Safety: A thorough understanding of reaction thermodynamics, potential exotherms, and gas evolution is critical.

  • Impurity Profile: Identification and control of impurities are paramount for ensuring the quality of the final active pharmaceutical ingredient (API).

  • Crystallization and Isolation: Developing a reproducible crystallization process to isolate the desired hydrochloride salt with high purity and yield is a crucial final step.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the key cyclobutane core?

A1: Several strategies exist for constructing the cyclobutane ring.[4] For this specific target, a common approach involves a [2+2] cycloaddition reaction.[5][6] Alternative methods may include ring expansion reactions or functionalization of pre-existing cyclobutane derivatives.[7] The choice of route on a larger scale will depend on factors like starting material availability, overall yield, and stereoselectivity.

Q2: How can I control the cis stereochemistry during the synthesis?

A2: Achieving the desired cis stereochemistry is a critical challenge. The stereochemical outcome is often dictated by the specific reaction and catalysts used. For instance, certain catalytic hydrogenation or reduction steps, if applicable in the chosen route, can be highly stereoselective. Careful selection of catalysts, solvents, and reaction conditions is essential. In some cases, stereoisomers may need to be separated chromatographically or through diastereomeric salt resolution, although this is less ideal for large-scale production.

Q3: What are the recommended starting materials for a scalable synthesis?

A3: The ideal starting materials are commercially available in bulk, have a stable cost, and are of high purity. For a route involving a [2+2] cycloaddition, suitable alkenes and ketenes (or their equivalents) would be required. For functionalization approaches, a commercially available cyclobutane derivative would be the starting point. A thorough cost analysis and supplier qualification should be conducted for all key raw materials.

Q4: What are the critical process parameters to monitor during the key reaction steps?

A4: For each key transformation, it is crucial to identify and monitor critical process parameters (CPPs). These may include:

  • Temperature: Many reactions involving strained rings are temperature-sensitive.[1] Exothermic events must be carefully controlled.

  • Reaction Time: Monitoring reaction completion is essential to minimize the formation of byproducts.

  • Reagent Stoichiometry: Precise control over the molar ratios of reactants is vital for maximizing yield and minimizing impurities.

  • Mixing: Efficient mixing is crucial in large reactors to ensure homogeneity and consistent reaction rates.

Q5: How should the final hydrochloride salt formation and crystallization be approached on a larger scale?

A5: The formation of the hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid (either as a gas or a solution in a suitable solvent like isopropanol or ethanol). The subsequent crystallization is a critical step for purification. A robust crystallization process should be developed by screening various solvents and anti-solvents to achieve a good yield of crystals with a desirable particle size distribution and high purity. Seeding strategies may be necessary to ensure consistent crystallization.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclobutane Ring Formation - Inefficient cycloaddition or ring formation. - Decomposition of starting materials or product. - Poor control of reaction temperature.- Optimize reaction concentration and temperature. - Evaluate different catalysts or reagents for the ring-forming step. - Ensure starting materials are of high purity.
Formation of trans-Isomer Impurity - Non-stereoselective reaction conditions. - Epimerization during workup or purification.- Re-evaluate the stereoselectivity of the key reaction. Consider alternative catalysts or chiral auxiliaries. - Analyze the stability of the cis-isomer under various pH and temperature conditions to avoid epimerization.
Incomplete Reaction - Insufficient reaction time or temperature. - Poor mixing in the reactor. - Deactivation of the catalyst.- Increase reaction time or temperature, monitoring for byproduct formation. - Ensure adequate agitation for the scale of the reaction. - Investigate potential sources of catalyst deactivation.
Difficulty in Isolating the Hydrochloride Salt - Product is an oil or difficult to crystallize. - Presence of impurities inhibiting crystallization.- Screen a wider range of solvent/anti-solvent systems for crystallization. - Implement a seeding strategy with previously isolated crystals. - Purify the free amine by chromatography or distillation before salt formation.[8]
High Levels of Impurities in the Final Product - Side reactions occurring during the synthesis. - Inefficient purification of intermediates.- Identify the structure of the impurities to understand their formation pathway. - Optimize reaction conditions to minimize side reactions. - Introduce additional purification steps for key intermediates.
Exothermic Reaction Becomes Uncontrollable - Inadequate heat removal capacity of the reactor. - Addition rate of a reagent is too fast.- Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction. - Reduce the addition rate of the critical reagent. - Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction.

IV. Experimental Workflow and Diagrams

A. General Synthetic Strategy

A plausible synthetic approach for the scale-up of cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride could involve the following key stages. This is a generalized workflow and specific reagents and conditions would need to be optimized.

Synthetic_Workflow A Starting Material (e.g., Cyclobutane Precursor) B Functional Group Interconversion A->B Step 1 C Introduction of Methoxymethyl Group B->C Step 2 D Amine Formation C->D Step 3 E Purification of Free Amine D->E Step 4 F Hydrochloride Salt Formation & Crystallization E->F Step 5 G Final Product F->G Step 6

Caption: Generalized workflow for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

B. Key Decision Points in Scale-Up

The scale-up process involves several critical decision points that can impact the success of the campaign.

Scale_Up_Decisions Start Lab-Scale Synthesis Route_Scouting Route Scouting & Process Optimization Start->Route_Scouting Toxicity Toxicity & Safety Assessment Route_Scouting->Toxicity Raw_Material Raw Material Sourcing Route_Scouting->Raw_Material Pilot_Plant Pilot Plant Trial Toxicity->Pilot_Plant Raw_Material->Pilot_Plant Full_Scale Full-Scale Production Pilot_Plant->Full_Scale

Caption: Key decision-making stages in the chemical process scale-up.

V. Safety Considerations

  • Azide Chemistry: Some synthetic routes for amines involve the use of azides (e.g., in Curtius or Schmidt rearrangements).[9] Azide compounds can be explosive, and their use on a large scale requires stringent safety protocols and specialized equipment.

  • Hydrogenation: If catalytic hydrogenation is employed, the use of hydrogen gas under pressure presents a fire and explosion hazard. Proper grounding and bonding of equipment are essential to prevent static discharge.

  • Handling of HCl: Concentrated hydrochloric acid is corrosive. Gaseous HCl is highly toxic and corrosive. Appropriate personal protective equipment (PPE) and ventilation are required.

  • Exothermic Reactions: As mentioned, a thorough understanding of the reaction thermochemistry is crucial to prevent runaway reactions.

VI. Conclusion

The successful scale-up synthesis of cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride demands a multidisciplinary approach that combines a deep understanding of organic chemistry with sound chemical engineering principles. By carefully considering the factors outlined in this guide, researchers and drug development professionals can navigate the challenges of process development and establish a safe, robust, and efficient manufacturing process.

References

  • Chen, L., Barton, L. M., Vantourout, J. C., Xu, Y., Chu, C., Johnson, E. C., ... & Baran, P. S. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development, 24(9), 1761-1767. [Link]

  • Gentry, Z. T., Johnson, J. A., & Hawker, C. J. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • Wang, Q., Chen, P., & Liu, G. (2018). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Communications, 54(53), 7351-7354. [Link]

  • Lee, S. Y., & Baik, M. H. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Barton, L. M., Chen, L., Johnson, E. C., Sabatini, J. J., & Baran, P. S. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Request PDF. [Link]

  • Wuts, P. G. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1363-1376. [Link]

  • Organic Syntheses Procedure. cyclobutylamine. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. cyclobutene. [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of amine hydrochloride cis‐41⋅HCl. ResearchGate. [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Chemical Substance Information. 3-(methoxymethyl)cyclobutan-1-amine hydrochloride. [Link]

  • Zhang, F. Q., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Chemical Science, 16(19), 7059-7067. [Link]

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2004). Synthesis of Cyclobutane Serine Analogues. The Journal of Organic Chemistry, 69(10), 3520-3525. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Wang, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. [Link]

Sources

Troubleshooting

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride storage and handling best practices

Welcome to the technical support guide for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No: 1068160-25-7).[1] This resource is designed for researchers, scientists, and drug development professionals to ens...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No: 1068160-25-7).[1] This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. The following question-and-answer guide addresses common issues and provides field-proven insights into best practices.

Frequently Asked Questions (FAQs)

Section 1: General Information & Initial Inspection
Q1: What is cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and what are its basic properties?

A1: Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a chemical compound often used as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. It is a hydrochloride salt, which generally enhances the stability and solubility of the parent amine. Key properties are summarized in the table below.

PropertyValue
CAS Number 1068160-25-7[1][2]
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [2]
Appearance Typically a solid powder[3]
Purity Commonly available at ≥97%[1]
Q2: I've just received a shipment. What should I do first?

A2: Upon receipt, perform a visual inspection of the container to ensure its integrity. Check that the container is tightly sealed and there are no signs of damage or leaks.[4][5] Cross-reference the information on the manufacturer's label with your purchase order and the Safety Data Sheet (SDS) to confirm the identity and purity of the compound. Note the receiving date on the container; this is crucial for inventory management.[5]

Section 2: Storage Best Practices
Q3: What is the correct storage temperature for this compound? I've seen conflicting information.

A3: There can be variation in supplier recommendations. While some sources state storage at room temperature is acceptable[1][3][6], others recommend refrigeration at 2-8°C.[4]

Causality: The hydrochloride salt form is generally stable, but lower temperatures can slow the rate of any potential long-term degradation. The primary concern, however, is its hygroscopic nature.[6] Storing at a consistent temperature, whether refrigerated or at room temperature, is key to preventing moisture condensation that can occur with temperature fluctuations.

Best Practice: Always default to the storage temperature specified on the Certificate of Analysis (CoA) or the product page from your specific supplier. If storing in a refrigerator, allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.

Q4: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What does this mean and how do I manage it?

A4: "Hygroscopic" means the material has a strong tendency to absorb moisture directly from the surrounding air.[6] For a powdered amine salt, this can lead to clumping, degradation, and inaccuracies in weighing.

Best Practice:

  • Airtight Containers: Always keep the compound in a tightly sealed container.[4][6] Ensure the cap is securely fastened immediately after each use.

  • Dry Environment: Store the container in a dry, well-ventilated area.[4][7] The use of a desiccator cabinet for long-term storage is highly recommended.

  • Inert Gas: For maximum protection, especially after the container has been opened, consider backfilling the container with an inert gas like argon or nitrogen to displace moist air.

The following diagram illustrates the decision process for proper storage upon receiving the compound.

A Compound Received B Inspect Container Integrity (Sealed, No Damage?) A->B C Quarantine & Contact Supplier B->C  No   D Verify Label vs. PO/SDS B->D  Yes E Check Supplier's Recommended Storage Temperature (CoA/SDS) D->E F Store at 2-8°C in a dry location E->F  2-8°C G Store at Room Temperature in a dry location E->G  Room Temp H Is the compound highly sensitive or for long-term storage? F->H G->H I Place in Desiccator (Consider backfilling with Inert Gas) H->I  Yes J Log in Inventory (Date Received, Lot #) H->J  No I->J

Caption: Decision workflow for storing the compound upon receipt.

Section 3: Handling and Personal Protective Equipment (PPE)
Q5: What personal protective equipment (PPE) is mandatory when working with this compound?

A5: Due to its hazardous nature, comprehensive PPE is required to prevent exposure. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[6][8][9]

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][10]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[10]

  • Body Protection: A lab coat is required. For larger quantities, consider a chemically resistant apron.[8][10]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling dust.[8][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[10]

Q6: I need to weigh out the powder for an experiment. What is the safest way to do this?

A6: Weighing out powders presents a high risk of aerosolization and exposure.

Best Practice: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[8] Use anti-static weigh boats or glassine paper to prevent the powder from scattering due to static electricity. Work slowly and deliberately to minimize dust creation. Close the primary container immediately after removing the required amount.

Section 4: Troubleshooting Common Issues
Q7: My powder has become clumpy and difficult to handle. What happened and can I still use it?

A7: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[6] The clumping indicates that the material has been exposed to humidity. While the compound may still be usable for some non-critical applications, its purity is now questionable. The absorbed water will also lead to significant errors in weighing, affecting reaction stoichiometry.

Solution:

  • For Non-Critical Use: You can attempt to dry the material under a high vacuum. However, this may not remove all bound water.

  • For Critical Applications (e.g., drug development, quantitative assays): It is strongly recommended to use a fresh, unopened container to ensure accuracy and reproducibility. Discard the compromised material according to your institution's hazardous waste disposal procedures.[6]

Section 5: Emergency Procedures
Q8: What is the correct first aid response for accidental exposure?

A8: Immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][7] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6][12] Rinse the mouth with water.[6] Call a poison control center or doctor immediately for treatment advice.[6][8]

Q9: How should I handle a small spill of the powder in the lab?

A9: For small spills, follow a deliberate and safe cleanup protocol.

Protocol: Small Spill Cleanup

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including gloves, goggles, a lab coat, and respiratory protection.[10]

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[13] Do not use water.

  • Collect: Carefully scoop the mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (check SDS for recommendations, often water can be used for final surface cleaning after the bulk powder is removed), followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous waste according to institutional and local regulations.[6][11]

The following workflow outlines the spill response procedure.

A Spill Occurs B Assess Spill Size (Small vs. Large) A->B C Small Spill (Manageable by lab staff) B->C  Small D Large Spill (Evacuate & Call Emergency Response) B->D  Large   E Alert Area Personnel & Restrict Access C->E F Don Full PPE (Gloves, Goggles, Respirator) E->F G Gently Cover Spill with Inert Absorbent (e.g., Sand) F->G H Carefully Scoop Mixture into Hazardous Waste Container G->H I Decontaminate Spill Area H->I J Dispose of All Materials as Hazardous Waste I->J

Caption: Workflow for responding to a chemical spill.

References
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Advanced Dehumidifiers.
  • SAFETY DATA SHEET - Methoxyamine Hydrochloride. (2019). Spectrum Chemical.
  • SAFETY DATA SHEET - Amines, liquid, corrosive, flammable, n.o.s. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet - 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride. (2017). Key Organics.
  • cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97%. (2026). AChemBlock.
  • Safety Data Sheet - (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride. (n.d.). Enamine.
  • SAFETY DATA SHEET - 5-Aminoindan. (2023). Fisher Scientific.
  • 3-(Methoxymethyl)cyclobutanamine. (n.d.). Sigma-Aldrich.
  • 3-(methoxymethyl)
  • Practices for Proper Chemical Storage. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • Safety Data Sheet - (1S,3S)-3-ethynylcyclohexan-1-amine hydrochloride. (n.d.). Enamine.
  • Hygroscopic material packing. (2023).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Material Safety Data Sheet - Prilocaine Impurity 6. (n.d.). Chemicea.
  • MSDS Amine. (n.d.). Resyn Biosciences.
  • SAFETY DATA SHEET - Dodecylamine. (2020). Spectrum Chemical.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Industrial Safety.
  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist.
  • A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek, Inc.
  • cis-3-MethoxycyclobutanaMine hydrochloride Properties. (2025). ChemicalBook.
  • SAFETY DATA SHEET - Cyclobutanemethanol. (2025). Fisher Scientific.
  • cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. (n.d.). Sapphire Bioscience.
  • cis-3-Methoxycyclobutanamine hydrochloride. (n.d.). Leyan.
  • cis-3-Methoxycyclobutanamine hydrochloride. (n.d.). J&K Scientific LLC.
  • CAS 1068160-25-7 | cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride,97%. (n.d.). Howei Pharm.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of cis-3-(Methoxymethyl)cyclobutan-1-amine Analogs as Potent Enzyme Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that yield improved potency, selectivity, and pharmacokinetic profiles is a constant endeavor. The cyclobutane moti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that yield improved potency, selectivity, and pharmacokinetic profiles is a constant endeavor. The cyclobutane motif has emerged as a particularly valuable building block in medicinal chemistry. Its inherent ring strain results in a puckered, three-dimensional conformation that can rigidly orient substituents in a defined vector space, offering a distinct advantage over more flexible aliphatic or aromatic systems.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a scaffold of growing interest in the design of potent enzyme inhibitors.

Drawing parallels from the well-established class of cyclopropylamine inhibitors, it is highly probable that these cyclobutanamine analogs are being investigated as inhibitors of flavin-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][3] LSD1 is a critical epigenetic regulator overexpressed in numerous cancers, making it a high-value therapeutic target.[4] This guide will, therefore, focus on the SAR of this scaffold in the context of LSD1 inhibition, comparing it to established inhibitors and elucidating the chemical logic behind the design of more potent and selective next-generation therapeutic agents.

The Cyclobutane Core: A Strategic Alternative to Cyclopropylamines

The benchmark for covalent LSD1 inhibitors is trans-2-phenylcyclopropylamine (TCP), also known as tranylcypromine.[2] While effective, the development of TCP derivatives has highlighted challenges related to selectivity and off-target effects. The cis-3-(Methoxymethyl)cyclobutan-1-amine scaffold offers a strategic evolution from the cyclopropane core. The four-membered ring provides different bond angles and a greater distance between substituents, which can be exploited to achieve novel interactions within the enzyme's active site and improve selectivity against related monoamine oxidases (MAOs).[1][5]

cluster_0 Established Scaffold cluster_1 Target Scaffold TCP trans-2-Phenylcyclopropylamine (TCP) (Tranylcypromine) Cyclobutane cis-3-(Methoxymethyl)cyclobutan-1-amine TCP->Cyclobutane Structural Evolution - Different substituent vectors - Altered ring pucker - Potential for improved selectivity cluster_R1 R¹ Amine Modifications cluster_R2 R² Sidechain Modifications cluster_R3 R³ Core Modifications Core cis-3-(Methoxymethyl)cyclobutan-1-amine Scaffold R1_Node Aromatic/Heterocyclic Groups: - Enhance π-π stacking - Improve potency & selectivity Core->R1_Node Critical for Potency R2_Node Chain Elongation/Alteration: - Probe deeper pockets - Modify physicochemical properties Ether to Amide/Ester: - Introduce H-bond donors/acceptors Core->R2_Node Fine-tunes Selectivity & PK R3_Node Fluorination: - Block metabolic hotspots - Modulate pKa Core->R3_Node Improves Metabolic Stability A Synthesis of Cyclobutanamine Analog (e.g., via cycloaddition/ring-opening) B Biochemical LSD1 Inhibition Assay (HRP-Coupled Assay) A->B C Determine IC₅₀ & Selectivity (vs. MAO-A/B) B->C D Cellular Target Engagement Assay (Western Blot for H3K4me2) C->D Potent & Selective Compounds E Confirm On-Target Effect D->E

Caption: Overall workflow from synthesis to cellular validation.

Protocol 1: Synthesis of Functionalized Cyclobutylamines

The synthesis of complex cyclobutylamines can be achieved through various modern organic chemistry methods. A recently developed strategy involves a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition followed by a ring-opening of bicyclo[1.1.0]butanes, which allows for a modular and stereocontrolled approach.

[6]Objective: To synthesize a diverse library of cis-3-(substituted)cyclobutan-1-amine analogs for SAR screening.

Step-by-Step Methodology:

  • Preparation of Bicyclo[1.1.0]butane (BCB) Precursor: Synthesize the appropriate BCB starting material, often from a corresponding cyclobutene via a carbene addition reaction.

  • Cycloaddition with Triazinane: In a nitrogen-flushed flask, dissolve the BCB precursor in a suitable solvent (e.g., dichloromethane). Add the desired triazinane reagent.

  • Lewis Acid Catalysis: Cool the reaction mixture to the specified temperature (e.g., -78 °C) and add a Lewis acid catalyst (e.g., Sc(OTf)₃) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir for the specified time (e.g., 12-24 hours), monitoring its progress by thin-layer chromatography (TLC) or LC-MS.

  • Ring-Opening: Upon completion of the cycloaddition, initiate the ring-opening of the resulting aza-bicyclo[2.1.1]octane intermediate, often by adjusting reaction conditions or adding a specific reagent as dictated by the chosen synthetic route. 6[6]. Workup and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired functionalized cyclobutylamine.

Protocol 2: In Vitro LSD1 Inhibition - HRP-Coupled Assay

This biochemical assay measures LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced as a byproduct of the demethylation reaction.

[7][8][9]Objective: To determine the IC₅₀ value of a test compound against recombinant human LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent (or similar HRP substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds dissolved in DMSO

  • Black 96-well microplate

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of the 96-well plate. Include a DMSO-only control (100% activity) and a known potent inhibitor control (0% activity).

  • Enzyme Pre-incubation: Add a solution of recombinant LSD1 enzyme in assay buffer to each well. Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer. Add this mixture to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (excitation ~535 nm, emission ~590 nm) kinetically over a period of 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rate (slope of the fluorescence curve) for each well. Normalize the rates to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[8]---

Protocol 3: Cellular Target Engagement - Western Blot for Histone Methylation

This assay confirms that the inhibitor engages with LSD1 inside cancer cells, leading to an increase in the methylation of its primary substrate, H3K4.

[8][10]Objective: To measure the change in H3K4me2 levels in cells treated with an LSD1 inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MV4-11 for AML) and allow the cells to adhere overnight. Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Histone Extraction: Harvest the cells and perform a histone extraction using an acid extraction protocol or a commercial kit to isolate histone proteins.

  • Protein Quantification: Determine the protein concentration of each histone extract using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for H3K4me2. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensity and normalize the H3K4me2 signal to the total Histone H3 signal. An increase in the normalized H3K4me2 signal in inhibitor-treated cells confirms target engagement.

Conclusion and Future Perspectives

The cis-3-(Methoxymethyl)cyclobutan-1-amine scaffold represents a promising and strategically advantageous platform for the development of novel enzyme inhibitors, particularly for the epigenetic target LSD1. The inferred structure-activity relationship, built upon a wealth of data from related cyclopropylamine and heterocyclic inhibitors, suggests that there are clear and rational paths to optimize potency and selectivity. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the primary amine and the methoxymethyl sidechain. By leveraging the unique conformational constraints of the cyclobutane ring, medicinal chemists can design next-generation inhibitors with superior pharmacological profiles, potentially overcoming the limitations of earlier inhibitor classes. Future work should focus on generating a comprehensive library of these analogs and publishing the direct SAR data to validate these well-grounded hypotheses and accelerate the translation of these promising compounds toward clinical applications.

References

****[6] Zhang, X., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link]

****[11] Rowley, C. N., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

****[12] Rowley, C. N., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

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